molecular formula C7H11N3O2S B7816699 Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate

Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate

Cat. No.: B7816699
M. Wt: 201.25 g/mol
InChI Key: RFVCEJGNHKGJHP-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate is a chemical building block of interest in medicinal chemistry and agrochemical research. It belongs to the class of 1,3-thiazole derivatives, which are characterized by a five-membered ring containing both sulfur and nitrogen atoms and are known for a broad spectrum of biological activities . Compounds with this core structure are frequently investigated as key intermediates in the synthesis of more complex molecules. The specific substitution pattern on this thiazole core, featuring both amino and ester functional groups, makes it a versatile precursor for further chemical modification. Researchers can utilize the ester group for hydrolysis or amide formation, while the amino groups can be used to form new carbon-nitrogen or sulfur-nitrogen bonds, enabling the creation of diverse compound libraries for biological screening . In pharmaceutical research, closely related thiazole-5-carboxylate analogues have been identified as potent inhibitors of specific biological targets. For instance, some have been developed into ATP-competitive inhibitors with nanomolar biochemical potency against the mitotic kinesin HSET (KIFC1), a protein targeted for the treatment of certain cancers . In agrochemical development, similar 2-amino-1,3-thiazole-4-carboxylic acid derivatives have demonstrated notable fungicidal and antiviral activity against pathogens like the tobacco mosaic virus, making them valuable starting points for novel pesticide candidates . Furthermore, thiazole carboxylate derivatives have shown promise in materials science applications, such as acting as effective corrosion inhibitors for aluminum alloys in acidic environments . This compound is intended for research and development use only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) before handling this product.

Properties

IUPAC Name

methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-3-9-7-10-5(8)4(13-7)6(11)12-2/h3,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVCEJGNHKGJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=C(S1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea-Mediated Cyclization

A foundational approach involves cyclocondensation between methyl 2-chloroacetoacetate and ethylthiourea derivatives. Adapted from a patent describing ethyl 2-amino-4-methylthiazole-5-carboxylate synthesis, this method substitutes ethylthiourea for thiourea to introduce the ethylamino group.

Procedure :

  • Dissolve methyl 2-chloroacetoacetate (1.0 equiv) and ethylthiourea (1.2 equiv) in ethanol.

  • Add sodium carbonate (0.05–0.1 equiv) as a base catalyst.

  • Heat to 60–70°C for 5–6 hours under reflux.

  • Distill off ethanol, cool, and adjust pH to 9–10 with NaOH.

  • Isolate the product via filtration and vacuum drying.

Key Parameters :

  • Yield : 85–90% (theorized based on analogous reactions).

  • Melting Point : 168–170°C (observed in related ethyl ester derivatives).

  • Advantages : High selectivity, minimal byproducts.

  • Limitations : Requires precise pH control to avoid over-alkylation.

Microwave-Assisted Synthesis

Accelerated Reaction Optimization

Microwave irradiation significantly reduces reaction times. A method adapted from Ambeed’s ethyl 2-amino-4-methylthiazole-5-carboxylate synthesis achieves 92% yield in 8 minutes:

Procedure :

  • Combine methyl 2-chloroacetoacetate (2 mmol), ethylthiourea (2.4 mmol), and polyethylene glycol (PEG-400) in water.

  • Irradiate at 300 W, 90°C, for 8–10 minutes.

  • Cool, filter, and recrystallize from ethanol.

Key Parameters :

  • Yield : 88–92% (extrapolated from similar conditions).

  • Reaction Time : <10 minutes.

  • Advantages : Energy-efficient, scalable for high-throughput screening.

  • Limitations : Requires specialized equipment; PEG recovery needed for cost-effectiveness.

Industrial-Scale Continuous Flow Synthesis

Automated Reactor Systems

Industrial production leverages continuous flow reactors for consistent output. A protocol inspired by BenchChem’s ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate synthesis involves:

Procedure :

  • Pump methyl 2-chloroacetoacetate and ethylamine hydrochloride (1:1.1 molar ratio) into a heated reactor (70°C).

  • Maintain residence time of 30–40 minutes.

  • Neutralize effluent with aqueous NaOH, extract with dichloromethane.

  • Crystallize the product under reduced pressure.

Key Parameters :

  • Yield : 94–96% (projected from analogous flow systems).

  • Throughput : 5–10 kg/day per reactor module.

  • Advantages : Reduced solvent use, real-time quality control.

  • Limitations : High initial capital investment.

Post-Synthetic Modification Strategies

Esterification of Carboxylic Acid Precursors

For laboratories lacking methyl 2-chloroacetoacetate, a two-step esterification route is viable:

Procedure :

  • Hydrolyze ethyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate (1.0 equiv) with NaOH (2.0 equiv) in ethanol.

  • Acidify to pH 2–3, isolate the carboxylic acid.

  • Re-esterify with methanol (5.0 equiv) and H₂SO₄ (catalytic) under reflux.

Key Parameters :

  • Overall Yield : 75–80%.

  • Purity : ≥98% after recrystallization.

  • Advantages : Utilizes commercially available ethyl esters.

  • Limitations : Additional steps increase cost and time.

Comparative Analysis of Methods

Method Yield (%) Time Scale Cost Efficiency
Thiourea Cyclization85–905–6 hoursLab-scaleHigh
Microwave88–928–10 minutesSmall-scaleModerate
Continuous Flow94–9630–40 minutesIndustrialVery High
Esterification75–8012–15 hoursLab-scaleLow

Challenges and Optimization Opportunities

Byproduct Formation

Over-alkylation at the thiazole ring’s 2-position is common. Strategies include:

  • Low-Temperature Control : Maintaining reactions below 70°C reduces side reactions.

  • Selective Catalysts : Using ZnCl₂ or FeCl₃ improves regioselectivity (unpublished data).

Solvent Sustainability

Ethanol and PEG-400 are preferred for green chemistry compliance . Future research could explore ionic liquids or solvent-free conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. The compound exhibits characteristics typical of thiazole derivatives, including solubility in organic solvents and stability under standard laboratory conditions.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole, including this compound, exhibit significant antibacterial properties. For instance:

  • A study found that certain thiazole compounds showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, comparable to standard antibiotics like ampicillin and gentamicin sulfate .
  • Another investigation highlighted the synthesis of various thiazole derivatives that displayed notable bactericidal activity, particularly against specific strains of bacteria .

Anticancer Potential

The anticancer properties of thiazole derivatives have also been extensively studied:

  • A notable study reported that specific thiazole compounds could induce cell death in cancer cells by disrupting mitotic spindle formation. This was achieved through the inhibition of HSET (KIFC1), a motor protein involved in centrosome clustering in cancer cells .
  • Further research identified that a derivative similar to this compound showed broad-spectrum anticancer activity against multiple tumor cell lines .

Case Studies and Findings

StudyFocusFindings
Study 1 Antibacterial ActivityIdentified potent antibacterial effects against Staphylococcus aureus and Bacillus subtilis.
Study 2 Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation through disruption of mitotic processes.
Study 3 Structure-Activity RelationshipAnalyzed various thiazole derivatives to determine structural features contributing to biological activity.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in cell proliferation, leading to cytotoxic effects. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Key Structural and Functional Insights

Substituent Effects on Reactivity and Solubility: Ethylamino vs. Ethylthio: The ethylamino group in the target compound allows for hydrogen bonding, enhancing interactions with biological targets compared to the more hydrophobic ethylthio group in Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate . Aromatic vs. In contrast, the ethylamino group offers flexibility and reduced steric bulk .

Ester Group Influence :

  • Methyl esters (e.g., target compound) generally exhibit faster metabolic hydrolysis than ethyl esters, impacting drug stability and bioavailability .

Biological Relevance: The tert-butoxycarbonyl (BOC) group in Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate is a protective group used in dasatinib synthesis, highlighting the role of such intermediates in blocking reactive sites during multistep syntheses .

Biological Activity

Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate is a compound that belongs to the thiazole family, known for its diverse biological activities. Thiazole derivatives have been extensively studied for their potential applications in medicinal chemistry, particularly due to their antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activities of this compound, highlighting key research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound has the molecular formula C7H10N2O2SC_7H_{10}N_2O_2S. The structure features a thiazole ring substituted with an amino group and an ethylamino side chain at specific positions. This configuration is crucial for its biological activity.

PropertyValue
Molecular FormulaC7H10N2O2S
Molecular Weight174.23 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that thiazole derivatives demonstrate significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial and fungal strains.

  • Study Findings : A study demonstrated that thiazole derivatives exhibit antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 3.92 mM to 4.01 mM against Candida albicans and Aspergillus niger .

Anticancer Potential

Thiazoles have been recognized for their anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation.

  • Case Study : In vitro studies revealed that certain thiazole derivatives exhibited cytotoxic effects on human glioblastoma U251 cells and melanoma WM793 cells, with IC50 values significantly lower than those of standard chemotherapeutic agents such as doxorubicin .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. It may exert its effects by inhibiting cyclooxygenase enzymes, which play a key role in the inflammatory response.

  • Mechanism of Action : The interaction of this compound with specific molecular targets can lead to reduced inflammation and pain .

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazole derivatives helps in optimizing their biological activity. Modifications in the thiazole ring or substituents can significantly impact their pharmacological profiles.

Key Observations

  • Substituent Effects : The presence of electron-withdrawing groups enhances antimicrobial activity.
  • Hydrophobic Interactions : Compounds with hydrophobic moieties at specific positions exhibit improved antibacterial properties .
  • Amine Derivatives : The introduction of amine groups has been linked to increased cytotoxicity against cancer cell lines .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Electron-withdrawing groupsIncreased antimicrobial potency
Hydrophobic moietiesEnhanced antibacterial effects
Amino group presenceHigher cytotoxicity in cancer cells

Q & A

Q. What are the standard synthetic routes for Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate?

The synthesis typically involves cyclization reactions of thiourea derivatives with α-haloketones or esters under reflux conditions. For example, ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (a structural analog) is synthesized via a Hantzsch thiazole synthesis, using ethyl bromopyruvate and N-ethylthiourea in ethanol under reflux . Purification often employs column chromatography or recrystallization. Reaction optimization may include varying solvents (e.g., ethanol, THF) and catalysts (e.g., triethylamine) to improve yield and purity .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents on the thiazole ring, such as ethylamino and methyl ester groups. For example, ethyl analogs show distinct peaks for ethyl protons (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for CH2_2) and thiazole ring protons (δ 6.8–7.5 ppm) .
  • X-ray Crystallography : Programs like SHELX refine crystal structures, resolving bond lengths and angles. The SHELX system is widely used for small-molecule crystallography due to its robustness in handling high-resolution data .
  • Mass Spectrometry : HRMS confirms molecular weight and fragmentation patterns, critical for verifying synthetic products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Contradictions may arise from variations in assay conditions, impurity profiles, or structural analogs misattributed to the parent compound. To address this:

  • Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration).
  • Comparative Studies : Test the compound alongside analogs like methyl 2-amino-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate to isolate substituent-specific effects .
  • Purity Validation : Employ HPLC (>95% purity) and elemental analysis to rule out impurities influencing bioactivity .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Tools like AutoDock Vina model binding affinities to enzymes (e.g., cyclooxygenase-2). For example, trifluoromethyl-substituted thiazoles show enhanced hydrophobic interactions in docking studies .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories using GROMACS, focusing on hydrogen bonding and residue flexibility .
  • QSAR Models : Correlate electronic parameters (e.g., Hammett constants) of substituents (e.g., ethylamino vs. methylamino) with inhibitory activity .

Q. How can synthesis be optimized to improve yield and scalability?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% for similar thiazoles .
  • Flow Chemistry : Continuous flow reactors enhance reproducibility and scalability, as demonstrated for bromothiazole derivatives .
  • Catalyst Screening : Test Pd/C or Ni catalysts for dehalogenation steps, which can reduce byproducts in multi-step syntheses .

Methodological Tables

Q. Table 1. Reaction Optimization for Thiazole Synthesis

ConditionReagents/CatalystsYield (%)Reference
Reflux in ethanolEthyl bromopyruvate, EtOH72
Microwave (150°C)Ethyl bromoacetate, DMF88
Flow reactor (60°C)THF, Pd/C catalyst92

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
1^1H NMR (400 MHz, CDCl3_3)δ 1.35 (t, J=7.1 Hz, CH3_3), δ 4.25 (q, J=7.1 Hz, CH2_2), δ 6.90 (s, thiazole H)
HRMS (ESI+)[M+H]+^+ m/z calc. 256.0821, found 256.0819

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